2-(2-Pyridyl)benzoxazol

Übersicht

Beschreibung

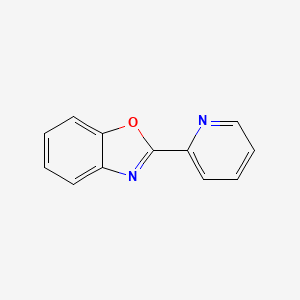

2-(2-Pyridyl)benzoxazole is a heterocyclic compound with the molecular formula C12H8N2O. It consists of a benzoxazole ring fused with a pyridine ring, making it a versatile molecule in various fields of scientific research and industrial applications .

Wissenschaftliche Forschungsanwendungen

2-(2-Pyridyl)benzoxazole has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

2-(2-Pyridyl)benzoxazole is a heterocyclic compound that has been found to have diverse therapeutic applications . The primary targets of 2-(2-Pyridyl)benzoxazole are often key biological targets implicated in diseases such as cancer . It has been reported that many active compounds synthesized with a benzoxazole backbone, including 2-(2-Pyridyl)benzoxazole, have shown to be potent towards cancer .

Mode of Action

The interaction of 2-(2-Pyridyl)benzoxazole with its targets results in significant changes. The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction can lead to an inhibitory effect on cell growth .

Biochemical Pathways

The biochemical pathways affected by 2-(2-Pyridyl)benzoxazole and their downstream effects are primarily related to its anticancer activity. The compound has been found to have a very active anti-cancer activity, affecting various human cancer cell lines . The exact biochemical pathways and their downstream effects can vary depending on the specific derivative of benzoxazole and the type of cancer cells.

Result of Action

The molecular and cellular effects of 2-(2-Pyridyl)benzoxazole’s action are primarily observed in its anticancer activity. It has been reported that certain compounds with a benzoxazole backbone can produce an accumulation of cells in the S phase and reduce the ratio of cells in the G2/M phase . This indicates that 2-(2-Pyridyl)benzoxazole may exert its inhibitory effect on cell growth through a similar mechanism of action .

Biochemische Analyse

Cellular Effects

Some studies suggest that benzoxazole derivatives may have antimicrobial, antifungal, and anticancer activities

Molecular Mechanism

The molecular mechanism of action of 2-(2-Pyridyl)benzoxazole is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro and in vivo studies are needed to explore these aspects .

Metabolic Pathways

It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(2-Pyridyl)benzoxazole can be synthesized through several methods. One common approach involves the cyclization of 2-aminophenol with 2-pyridinecarboxaldehyde under acidic conditions . Another method includes the use of metal catalysts such as palladium or ruthenium complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 2-(2-Pyridyl)benzoxazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Pyridyl)benzoxazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield hydrogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and substituted benzoxazole compounds .

Vergleich Mit ähnlichen Verbindungen

2-(2-Pyridyl)benzoxazole is compared with other similar compounds such as:

- 2-(2-Pyridyl)benzimidazole

- 2-(2-Pyridyl)benzothiazole

- 2-(2-Pyridyl)benzoxazole derivatives

These compounds share similar structural features but differ in their biological activities and chemical reactivity. 2-(2-Pyridyl)benzoxazole is unique due to its versatile applications in various fields and its potent biological activities .

Biologische Aktivität

2-(2-Pyridyl)benzoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzoxazole moiety substituted with a pyridine group, which contributes to its pharmacological potential. Research indicates that derivatives of benzoxazole, including 2-(2-Pyridyl)benzoxazole, exhibit a range of biological activities including anticancer, antimicrobial, and antioxidant effects.

- Chemical Formula : CHNO

- Molecular Weight : 196.20 g/mol

- CAS Number : 135005

Anticancer Activity

Research has demonstrated that 2-(2-Pyridyl)benzoxazole exhibits significant cytotoxicity against various cancer cell lines. A study involving copper(II)-dipeptide complexes of this compound showed promising results in vitro against human carcinoma cell lines such as HeLa, PC-3, and A549. The complexes displayed IC values indicating effective inhibition of cell proliferation, with one complex showing higher potency than the others due to its superior DNA binding and cleavage ability .

Antioxidant Activity

The antioxidant properties of 2-(2-Pyridyl)benzoxazole have been evaluated using assays that measure the ability to scavenge free radicals. The IC values for antioxidant activity were reported at 0.112 μM and 0.191 μM for two different complexes derived from this compound, indicating strong potential for use in oxidative stress-related conditions .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies on copper(II) complexes with this ligand revealed effective antimicrobial action against various bacterial strains, suggesting that modifications to the benzoxazole structure can enhance its bioactivity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the pyridine substituent at the 2-position of the benzoxazole ring. Variations in substituents significantly affect the biological activity of these compounds. For instance, replacing the pyridine with other heterocycles often resulted in reduced potency against target enzymes like inosine 5′-monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide synthesis in pathogens .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

2-pyridin-2-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c1-2-7-11-9(5-1)14-12(15-11)10-6-3-4-8-13-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELSCYIRWKBEBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186611 | |

| Record name | Benzoxazole, 2-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32959-62-9 | |

| Record name | Benzoxazole, 2-(2-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032959629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-(2-Pyridyl)benzoxazole (PBO) is an organic compound with the molecular formula C12H8N2O and a molecular weight of 196.20 g/mol. It features a benzoxazole ring system linked to a pyridine ring. Spectroscopic data, including IR, 1H NMR, and 13C NMR, have been reported for PBO and its metal complexes. [, , , , ]

ANone: PBO acts as a bidentate ligand, coordinating to metal centers like palladium, ruthenium, and copper. These PBO-metal complexes have been investigated for their catalytic activities in various reactions:

- Mizoroki-Heck Reaction: PBO-PdCl2 complexes show activity in Mizoroki-Heck reactions, although their activity is influenced by ligand dissociation tendencies. []

- Transfer Hydrogenation of Ketones: PBO-ruthenium complexes, particularly those with PPh3 ligands, have demonstrated catalytic activity in transfer hydrogenation reactions of ketones using 2-propanol. []

- Hydrogenation of Alkenes and Alkynes: PBO-palladium complexes exhibit catalytic activity in hydrogenation reactions. These complexes facilitate the hydrogenation of terminal alkenes, which is often accompanied by isomerization to internal isomers. Additionally, they catalyze the two-step hydrogenation of alkynes, first producing alkenes and subsequently alkanes. []

- Baeyer-Villiger Oxidation: Iron(II) complexes with PBO as a ligand, such as [FeII(PBO)2(CF3SO3)2], have been studied for their role in catalyzing Baeyer-Villiger oxidations of cycloketones using dioxygen. This process involves the cooxidation of aldehydes and peroxycarboxylic acids, with key intermediates including (μ-1,2-peroxo)diiron(III), acylperoxo- and iodosylbenzene-iron(III) species. []

A: Research suggests that the heteroatom in the azole ring of 2-(2-pyridyl)azole ligands influences the reactivity of rhenium complexes. Specifically, the rate of oxygen atom transfer from Re(V)O to tertiary phosphines increases with the electronegativity of the azole heteroatom (O > S). This indicates that PBO, with the oxygen heteroatom, might promote faster oxygen atom transfer compared to its 2-(2-pyridyl)benzthiazole counterpart. []

A: PBO-metal complexes have been investigated for their luminescent properties. For example:* Cu(I) complexes: Mononuclear Cu(I) complexes with PBO and triphenylphosphine exhibit tunable green to yellow photoluminescence, with emission maxima influenced by the N-heterocyclic ligands. [, ]* Os(II) complexes: Os(II) complexes incorporating PBO as a diimine ligand display phosphorescence attributed to mixed halide-to-ligand and metal-to-ligand transitions. These complexes have been explored for their potential applications as phosphors in organic light emitting diodes (OLEDs). []

A: Studies on a ternary copper(II) complex containing PBO, glycinate, and water suggest that this complex can interact with DNA through an intercalative binding mode. This interaction has been investigated using electronic absorption spectroscopy, fluorescence spectroscopy, and viscosity measurements. []

A: * Ternary copper(II) complexes: A ternary copper(II) complex with PBO and L-alaninate has shown good antibacterial activity against both Gram-negative (X. oryzae, Salmonella, E. coli) and Gram-positive (B. subtilis, S. aureus, B. thuringiensis) bacteria. Notably, the complex exhibited greater antibacterial activity compared to free PBO and copper(II) perchlorate salt. []* Copper(II) complex with glycinate: Similar antibacterial activity was observed for a copper(II) complex containing PBO and glycinate against a range of Gram-positive and Gram-negative bacteria. []

A: Yes, Density Functional Theory (DFT) calculations were employed to investigate the dipole moments of PBO-ruthenium complexes, revealing a correlation between dipole moments and catalytic activities in the transfer hydrogenation of ketones. []

ANone: While specific information on the environmental impact and degradation of PBO is limited in the provided research, responsible practices for handling and disposal should be followed due to its potential to form metal complexes with various metals. Further research is needed to fully understand its ecotoxicological effects and develop strategies to mitigate any negative impacts.

ANone: Various analytical techniques have been employed to characterize and quantify PBO and its metal complexes. These include:

- Single X-ray crystallography: To determine the solid-state structures of PBO complexes. [, , , , , , ]

- 1H NMR spectroscopy: To analyze ligand dissociation in solution. [, , , , ]

- UV-Vis spectroscopy: To study electronic transitions and interactions with DNA. [, , , , , ]

- Fluorescence spectroscopy: To investigate photoluminescence and DNA interactions. [, , ]

- Electrochemistry (Cyclic voltammetry): To determine redox potentials and study electron transfer properties. [, , , ]

- IR spectroscopy: To identify functional groups and characterize metal-ligand bonding. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.